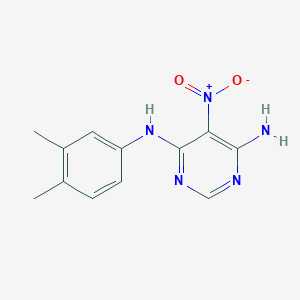

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-3-4-9(5-8(7)2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCHGIOLMBWYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,4-dimethylaniline with a pyrimidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where 3,4-dimethylaniline reacts with 5-nitropyrimidine-4,6-diamine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the dimethylphenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N4-(3,4-dimethylphenyl)-5-aminopyrimidine-4,6-diamine.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group and the dimethylphenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Symmetric vs. Asymmetric Substitution

- Symmetric Derivatives : Compounds like N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (f) feature identical substituents at both N4 and N6, enhancing crystallinity and melting points (e.g., 195–197°C for 5j) due to symmetrical packing .

- Asymmetric Derivatives : The target compound’s 3,4-dimethylphenyl group at N4 and NH₂ at N6 introduces asymmetry, likely reducing melting points compared to symmetric analogs. For example, N4,N4-dimethyl-5-nitropyrimidine-4,6-diamine () melts at 162–163°C, suggesting bulkier aryl groups may further lower melting points .

Substituent Electronic Effects

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Physical and Chemical Properties

Melting Points and Solubility

- Symmetric derivatives like 5j melt at 195–197°C, while smaller substituents (e.g., N4,N4-dimethyl, ) melt lower (162–163°C) .

- Solubility is influenced by substituent hydrophobicity. The 3,4-dimethylphenyl group may reduce water solubility compared to N4,N4-dimethyl derivatives but enhance lipid membrane permeability .

Spectral Data

- 1H NMR : The target compound’s aromatic protons (3,4-dimethylphenyl) would resonate near δ 6.5–7.5 ppm, while NH₂ protons (N6) appear as broad singlets near δ 5.0–6.0 ppm, similar to N4-(2-fluorophenyl) derivatives () .

- HRMS : Molecular ion peaks align with calculated masses, as seen in for related pyrimidinediamines .

Biological Activity

N4-(3,4-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a nitro group at the 5-position and a 3,4-dimethylphenyl substitution at the N4 position of the pyrimidine ring. The molecular formula is C12H13N5O2, with a molecular weight of 259.26 g/mol.

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring followed by the introduction of the nitro and phenyl substituents. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its reactivity and allows it to modulate biological pathways by binding to enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to therapeutic effects .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related nitro-substituted compounds have shown preferential targeting of malignant cells and potential cytotoxicity against various cancer cell lines .

Study 1: Binding Affinity

A study focused on the binding affinity of this compound to various enzymes revealed that its structural components allow effective interaction with key biological targets. The research highlighted its potential as a lead compound for developing new therapeutic agents.

Study 2: Structural Analysis

X-ray crystallography has been employed to analyze the structure of similar pyrimidine derivatives, providing insights into their biological activity. The dihedral angles between substituents in these compounds are critical for understanding their interactions at the molecular level .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine | Bromo substitution at N4 | Exhibits anticancer properties |

| N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine | Diphenyl substitution | Anticancer activity through enzyme inhibition |

| 1,3-Diaryltriazenes with Nitro Substituents | Multiple nitro groups | Highly cytotoxic against tumor cell lines |

This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of pyrimidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.